1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one
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Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one was found to be stabilized via inter- and intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions . The maximum surface area of the molecule is occupied by C–H…O interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of prop-2-en-1-one based compounds have been studied using molecular dimension simulations . Several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio have been calculated . The s-wave and p-wave velocities as well as static dielectric tensor were also calculated .Scientific Research Applications
Therapeutic and Diagnostic Applications
Compounds structurally related to 1-[4-(4-Acetylphenyl)piperazin-1-yl]prop-2-en-1-one have been explored for their potential use in oncology and as positron emission tomography (PET) radiotracers. For example, analogues of the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with reduced lipophilicity were designed to enhance their utility in diagnostic applications. These analogues demonstrate significant affinities for receptor subtypes, showcasing their potential in therapeutic and diagnostic settings (Abate et al., 2011).
Synthesis and Characterization
The synthesis of related compounds involves various strategies to introduce polar functionality and reduce lipophilicity, crucial for enhancing bioavailability and therapeutic efficacy. For instance, a practical process for making N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine, showcases the methodologies involved in synthesizing structurally related compounds (Guillaume et al., 2003).
Biological Evaluation
Compounds with the piperazine moiety have been synthesized and evaluated for their antimicrobial and anticancer properties. A study on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives demonstrated significant antibacterial and antifungal activities, highlighting the potential of piperazine-containing compounds in developing new therapeutic agents (Rajkumar et al., 2014).
Properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-15(19)17-10-8-16(9-11-17)14-6-4-13(5-7-14)12(2)18/h3-7H,1,8-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRMFPQSNSFAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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